Ethyl 5-methyl-2-(4-(trifluoromethyl)phenyl)-2h-1,2,3-triazole-4-carboxylate
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Overview
Description
This compound is a derivative of 1,2,3-triazole, a class of heterocyclic compounds. The 1,2,3-triazole ring is a versatile scaffold that is present in many pharmaceuticals and agrochemicals . The trifluoromethyl group attached to the phenyl ring is a common substituent in medicinal chemistry, known to enhance the biological activity of many drugs .
Molecular Structure Analysis
The compound contains a 1,2,3-triazole ring, a phenyl ring, and a trifluoromethyl group. The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in reactions where hydrogen is replaced with fluorine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The trifluoromethyl group is strongly electron-withdrawing, which can influence the compound’s reactivity .Scientific Research Applications
Synthesis and Characterization
Ethyl 5-methyl-2-(4-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylate and its derivatives have seen significant research focus in their synthesis and characterization. Meshcheryakov and Shainyan explored the synthesis of 2-phenyl-4-trifluoromethylsulfonylmethyl-2H-1,2,3-triazole and its reduction to corresponding amines, providing foundational knowledge in manipulating the chemical structure for varied applications (Meshcheryakov & Shainyan, 2004). Bhat et al. synthesized a series of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds, which were then characterized and analyzed for antimicrobial and antioxidant activities, indicating the compound's potential in biomedical applications (Bhat et al., 2016).
Chemical Reactions and Intermediates
The compound and its related structures have been involved in complex chemical reactions, serving as intermediates for further chemical synthesis. Ghozlan et al. reported the synthesis of pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles from ethyl 3-amino-5-phenylpyrazole-4-carboxylate, indicating its role in creating more complex heterocyclic compounds, which are prevalent in pharmaceuticals (Ghozlan et al., 2014). Ahmed et al. synthesized and characterized triazole derivatives with α-ketoester functionality, exploring π-hole tetrel bonding interactions, which could have implications in material sciences and molecular electronics (Ahmed et al., 2020).
Antimicrobial and Antioxidant Activities
The antimicrobial and antioxidant properties of derivatives of Ethyl 5-methyl-2-(4-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylate have been a significant area of study. Holla et al. synthesized two substituted 1,2,3-triazoles and assessed their antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Holla et al., 2005). Tumosienė et al. synthesized a series of novel S-substituted derivatives of 3-[2-[(4-methylphenyl)amino]ethyl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thiones and evaluated their free radical scavenging activity, demonstrating the compound's potential in creating antioxidative agents (Tumosienė et al., 2014).
Future Directions
properties
IUPAC Name |
ethyl 5-methyl-2-[4-(trifluoromethyl)phenyl]triazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O2/c1-3-21-12(20)11-8(2)17-19(18-11)10-6-4-9(5-7-10)13(14,15)16/h4-7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYMSWXOVRTABO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(N=C1C)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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